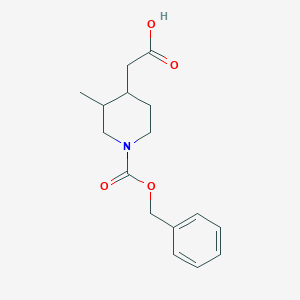

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety, making it a versatile intermediate in various synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group (Cbz) followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-methylpiperidine with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.

Major Products Formed

Oxidation: Benzyloxycarbonyl group to carboxylic acids.

Reduction: Free amine from the benzyloxycarbonyl group.

Substitution: Esters or amides from the carboxylic acid moiety.

Wissenschaftliche Forschungsanwendungen

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The benzyloxycarbonyl group can also serve as a protecting group, allowing selective reactions at other functional sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group for carboxyl groups in peptide synthesis.

N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of β-alanine derivatives.

Uniqueness

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to its combination of a piperidine ring and a benzyloxycarbonyl-protected amine, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid, also referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

- CAS Number : 2306260-89-7

- Purity : ≥97% .

The compound's biological activity can be attributed to its structural components, particularly the piperidine ring and the benzyloxycarbonyl group. These features are crucial for interaction with various biological targets, including enzymes and receptors involved in neurological and cancer-related pathways.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro assays demonstrated a reduction in cell viability by approximately 55% at a concentration of 10 µM after three days of treatment .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Compounds with a similar piperidine structure have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. For example, certain derivatives exhibited IC50 values as low as 0.22 µM for AChE inhibition . This suggests that this compound may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural modifications. Key findings from SAR studies indicate:

- The presence of the benzyloxycarbonyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

- Modifications on the piperidine ring can significantly alter the compound's affinity for target enzymes and receptors .

Study on Anticancer Effects

A systematic investigation focused on the anticancer potential of piperidine derivatives revealed that compounds with modifications similar to those found in this compound showed promising results in both in vitro and in vivo models. The study utilized xenograft models where treated mice exhibited reduced tumor growth rates compared to controls .

Neuroprotective Effects

In another study examining neuroprotective properties, compounds with structural similarities were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotection, correlating with cholinesterase inhibition, which is crucial for maintaining neurotransmitter levels in neurodegenerative conditions .

Eigenschaften

Molekularformel |

C16H21NO4 |

|---|---|

Molekulargewicht |

291.34 g/mol |

IUPAC-Name |

2-(3-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C16H21NO4/c1-12-10-17(8-7-14(12)9-15(18)19)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |

InChI-Schlüssel |

FQAUIKXVEAZQAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.